molecular formula C11H27ClF3NOSi3 B13857939 chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

Cat. No.: B13857939
M. Wt: 366.04 g/mol
InChI Key: FNENVUOGWFDQAI-UHFFFAOYSA-N
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Description

Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(trimethyl)silane is typically synthesized through the reaction of methyl chloride with a silicon-copper alloy. . The reaction conditions involve high temperatures and the presence of a catalyst to facilitate the reaction.

Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate can be prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .

Industrial Production Methods

On an industrial scale, chloro(trimethyl)silane is produced using the same direct process mentioned above. The reaction is carried out in large reactors, and the products are separated through distillation. The industrial production of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Chloro(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.

Major Products

The major products formed from these reactions include hexamethyldisiloxane and various trimethylsilyl-protected compounds.

Scientific Research Applications

Chloro(trimethyl)silane and trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(trimethyl)silane involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloride group. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, making it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of silyl ethers and other organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is unique due to its dual functionality, combining the reactivity of chloro(trimethyl)silane with the trifluoromethylation capability of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.

Biological Activity

Chloro(trimethyl)silane, also known as trimethylchlorosilane (TMSCl), is an organosilicon compound with the formula  CH3 3SiCl\text{ CH}_3\text{ }_3\text{SiCl}. It is a colorless, volatile liquid widely utilized in organic chemistry, particularly for silylation reactions. The compound's derivatives, including trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate, have garnered attention for their biological applications and chemical reactivity.

  • Molecular Formula : C₄H₁₂F₃NSi₂
  • Molecular Weight : Approximately 206.31 g/mol
  • CAS Number : 75-77-4

Chloro(trimethyl)silane acts as a silylating agent, facilitating the introduction of trimethylsilyl groups into various organic molecules. This modification often enhances the stability and volatility of the compounds, making them suitable for analytical applications.

The biological activity of chloro(trimethyl)silane and its derivatives primarily stems from their ability to modify biomolecules through silylation. This process can protect functional groups in nucleosides and nucleotides, enhancing their stability under various conditions.

Applications in Nucleoside and Nucleotide Synthesis

Research has demonstrated that chlorotrimethylsilane can effectively silylate nucleobases, leading to high yields of modified nucleosides. For instance:

  • Thymine Silylation : Achieved yields of 90-92% for the 2,4-bis(trimethylsilyl) derivative using TMSCl in the presence of triethylamine .
  • Cytosine Silylation : The reaction of cytosine with TMSCl yielded a bis(trimethylsilyl) derivative with a yield of approximately 70% .

These modifications are crucial for the development of nucleoside analogs used in antiviral and anticancer therapies.

Study 1: Silylation of Purine Bases

A study focused on the silylation of purine bases (adenine, guanine) using chlorotrimethylsilane reported yields between 80-90% for various derivatives. The process involved reactions with triethylamine or pyridine as solvents . This method has been instrumental in synthesizing nucleoside analogs that exhibit enhanced biological activity.

Study 2: Derivatives in Gas Chromatography

Trimethylsilyl derivatives created using TMSCl are commonly employed in gas chromatography/mass spectrometry (GC/MS) for the analysis of steroids and fatty acids. The derivatization improves volatility and thermal stability, facilitating more accurate analytical measurements .

Data Table: Summary of Biological Activities

Compound NameYield (%)Application AreaReference
Thymine90-92Nucleoside synthesis
Cytosine70Nucleoside synthesis
Adenine80-90Nucleoside analog synthesis
GC/MS Analysis-Steroids & fatty acids

Properties

Molecular Formula

C11H27ClF3NOSi3

Molecular Weight

366.04 g/mol

IUPAC Name

chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

InChI

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3

InChI Key

FNENVUOGWFDQAI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl

Origin of Product

United States

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